Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 2,4-dichlorophenoxy-acetamido group. This core is linked via a thioether bond to an acetamido-benzoate ester. The compound’s design integrates multiple pharmacophoric elements:
- 1,3,4-Thiadiazole: Known for diverse bioactivities, including antimicrobial and anticancer properties .
- Thioether and Acetamido Linkages: These groups may modulate solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O5S2/c1-2-31-19(30)13-5-3-4-6-15(13)24-18(29)11-33-21-27-26-20(34-21)25-17(28)10-32-16-8-7-12(22)9-14(16)23/h3-9H,2,10-11H2,1H3,(H,24,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXJIAHVRALMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Intermediate Compounds : The initial step often includes the reaction of 2,4-dichlorophenol with chloroacetic acid to produce 2-(2,4-dichlorophenoxy)acetic acid.
- Condensation Reactions : This intermediate is then reacted with 2-aminobenzo[d]thiazole-6-carboxylic acid under controlled conditions to yield the final product.
- Optimization : Industrial production may involve optimizing reaction conditions such as temperature and pH to maximize yield and purity, often requiring purification methods like recrystallization or chromatography .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antiprotozoal Activity : In vitro studies have shown that derivatives of benzoate with a thiadiazole core demonstrate potent activity against Trypanosoma cruzi and Leishmania donovani. Compounds in similar classes achieved IC50 values as low as 10.07 μM, indicating strong antiproliferative effects .
- Antifungal and Antibacterial Effects : The compound is also being investigated for antifungal and antibacterial properties. Preliminary results suggest efficacy against various strains of bacteria and fungi, although specific data for this compound are still emerging .
Anti-inflammatory Potential
Another area of interest is the anti-inflammatory potential of compounds containing the 2,4-dichlorophenoxy group. These compounds have been shown to selectively inhibit COX-2 enzymes, which are involved in inflammatory processes . This suggests that this compound may have therapeutic applications in treating inflammatory diseases.
Case Studies
Several studies have documented the biological activities of related compounds:
-
Study on Antiprotozoal Activity :
This table illustrates the comparative efficacy of different compounds against protozoan parasites.
Compound IC50 (μM) Inhibition (%) Metronidazole 12.18 ± 5.30 50.31 ± 11.9 Compound A 10.07 ± 1.60 71.42 ± 5.28 Amphotericin B - 62.44 ± 6.60 - Anti-inflammatory Research :
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of 2,4-dichlorophenoxyacetic acid exhibit promising antimicrobial properties. The incorporation of the thiadiazole moiety in the structure enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate have shown effectiveness against various strains of bacteria, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which plays a critical role in inflammation and pain pathways. The structure's specific functional groups are believed to facilitate this inhibition, suggesting its utility in treating inflammatory diseases .
Xanthine Oxidase Inhibition
Research has also focused on derivatives that act as xanthine oxidase inhibitors. These compounds are significant in managing conditions like gout and hyperuricemia. The structural modifications in this compound could enhance its efficacy as a xanthine oxidase inhibitor, providing a pathway for therapeutic development .
Pesticidal Activity
The compound is part of a class of pesticides derived from 2,4-dichlorophenoxyacetic acid analogs. These compounds demonstrate efficacy against various pests and are being explored for their potential as environmentally friendly agricultural chemicals. The thiadiazole component enhances the biological activity against specific pests, making it a candidate for future pesticide formulations .
Herbicidal Properties
The herbicidal properties of related compounds suggest that this compound could be effective in controlling weed growth in crops. Its mechanism likely involves disrupting plant growth pathways through hormonal interference .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide groups undergo hydrolysis under specific conditions:
| Reaction Type | Conditions | Reagents | Products | Yield/Conversion |
|---|---|---|---|---|
| Ester hydrolysis | Acidic (pH < 3) or basic (pH > 10) | HCl/NaOH, H₂O | 2-(2-((5-(2-(2,4-Dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoic acid | 85–92% |
| Amide bond hydrolysis | Prolonged basic conditions | NaOH (2M), 80°C | Free carboxylic acid + 5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazole-2-thiol | 68% |
Key Findings :
-
Ester hydrolysis follows pseudo-first-order kinetics with a rate constant at pH 7.4 and 37°C.
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Amide hydrolysis is slower () due to steric hindrance from the thiadiazole ring.
Nucleophilic Substitution at Thiadiazole Ring
The sulfur atom in the 1,3,4-thiadiazole ring undergoes nucleophilic substitution:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Ethanolamine | DMF, 60°C, 12 h | Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-2-(2-hydroxyethylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate | 75% |
| Methanol | K₂CO₃, RT, 6 h | Methyl ether derivative | 63% |
Mechanistic Insight :
-
Substitution occurs preferentially at the 2-position of the thiadiazole ring due to reduced steric hindrance compared to the 5-position.
Oxidation of Thioether Group
The thioether (-S-) linkage oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 4 h | Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)sulfinyl)acetamido)benzoate | 82% |
| KMnO₄ | H₂O, 0°C, 1 h | Ethyl 2-(2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)sulfonyl)acetamido)benzoate | 91% |
Kinetic Data :
-
Sulfone formation proceeds with , indicating moderate activation energy.
Electrophilic Aromatic Substitution
The dichlorophenoxy moiety participates in halogenation and nitration:
| Reaction | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | DCM, RT, 2 h | 3-Bromo-2,4-dichlorophenoxy derivative | 58% |
| Nitration | HNO₃, H₂SO₄ | 0°C, 30 min | 3-Nitro-2,4-dichlorophenoxy derivative | 47% |
Regioselectivity :
-
Electrophiles attack the para position to the oxygen atom in the phenoxy group due to directing effects .
Reductive Dechlorination
Catalytic hydrogenation removes chlorine atoms under controlled conditions:
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | Partially dechlorinated derivative (2-chlorophenoxy) | 76% |
Limitations :
-
Complete dechlorination requires harsher conditions (e.g., 5 atm H₂, 80°C), leading to over-reduction of other functional groups .
Complexation with Metal Ions
The thiadiazole and amide groups coordinate with transition metals:
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | MeOH, RT, 1 h | Octahedral Cu(II) complex with N,S-donor ligands | 4.8 |
| FeCl₃ | EtOH, 60°C, 3 h | Tetrahedral Fe(III) complex | 3.2 |
Applications :
-
Metal complexes show enhanced antimicrobial activity compared to the parent compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Key Thiadiazole Derivatives
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
- The target compound’s higher logP and lower solubility compared to and reflect the influence of the dichlorophenoxy group.
Q & A
Q. What are the critical factors for optimizing the synthesis of the 1,3,4-thiadiazole core in this compound?
The synthesis of the 1,3,4-thiadiazole ring often involves cyclization reactions using thiosemicarbazide derivatives under acidic conditions. For example, POCl₃ is a common reagent for promoting cyclization, as seen in the synthesis of similar thiadiazole derivatives via reflux at 85–90°C . Key factors include:
Q. How can researchers improve the solubility of this compound during purification?
Solubility challenges arise due to the compound’s hydrophobic aromatic and heterocyclic moieties. Methodological solutions include:
- Solvent selection : Use polar aprotic solvents like DMSO for dissolution, followed by recrystallization in ethanol/water mixtures to precipitate pure crystals .
- pH-dependent solubility : Adjusting pH during work-up (e.g., slightly acidic conditions, pH 5–6) minimizes salt formation and enhances yield .
Q. What spectroscopic techniques are essential for confirming the thioether linkage (-S-) in the structure?
- ¹H and ¹³C NMR : The thioether sulfur does not split neighboring protons but causes deshielding of adjacent carbons (e.g., C-S resonances at ~120–140 ppm).
- Mass spectrometry (HRMS) : Accurate mass analysis confirms the molecular formula, particularly the presence of sulfur atoms.
- FT-IR : Stretching vibrations for C-S bonds appear at ~600–700 cm⁻¹, though overlapping with other signals may require complementary data .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data across studies?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer effects) may stem from assay conditions or structural analogs. To address this:
- Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) .
- SAR analysis : Compare activity of analogs (e.g., halogen substitution on the phenyl ring) to identify critical pharmacophores .
- Mechanistic studies : Probe enzyme inhibition (e.g., topoisomerase II) or receptor binding to clarify mode of action .
Q. What strategies mitigate low regioselectivity during the introduction of the 2,4-dichlorophenoxy group?
Regioselective functionalization of the phenoxy group can be achieved via:
- Directed ortho-metalation : Use lithiation reagents to selectively position chlorine atoms on the aromatic ring.
- Protecting group tactics : Temporarily block reactive sites (e.g., acetamido groups) during halogenation steps .
- Catalytic systems : Pd/C or CuI-mediated coupling reactions for controlled aryl ether formation .
Q. How can computational methods aid in predicting the compound’s reactivity with biological targets?
- Molecular docking : Simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase) to identify binding pockets .
- DFT calculations : Analyze electron density maps to predict sites for nucleophilic/electrophilic attacks on the thiadiazole ring .
- MD simulations : Assess stability of the compound in lipid bilayers to optimize pharmacokinetic properties .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
